KDOAM-25
Overview
Description
KDOAM25 is a potent and highly selective inhibitor of histone lysine demethylases 5 (KDM5). It has shown significant efficacy in increasing global H3K4 methylation at transcriptional start sites and impairing the proliferation of multiple myeloma MM1S cells . The compound is particularly effective against KDM5A, KDM5B, KDM5C, and KDM5D, with IC50 values of 71 nM, 19 nM, 69 nM, and 69 nM, respectively .
Preparation Methods
The synthesis of KDOAM25 involves several steps, including the formation of the core structure and subsequent functionalization. The compound is typically synthesized through a series of organic reactions, including amide bond formation and pyridine ring construction . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
KDOAM25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: KDOAM25 can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KDOAM25 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of histone demethylases in epigenetic regulation.
Biology: Employed in research to understand the mechanisms of gene expression and chromatin remodeling.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone demethylases.
Mechanism of Action
KDOAM25 exerts its effects by inhibiting the activity of histone lysine demethylases 5 (KDM5). This inhibition leads to an increase in global H3K4 methylation at transcriptional start sites, which in turn affects gene expression and cell proliferation . The compound specifically targets the catalytic domain of KDM5 enzymes, preventing them from demethylating histone proteins .
Comparison with Similar Compounds
KDOAM25 is unique in its high selectivity and potency against KDM5 enzymes. Similar compounds include:
JIB-04: Another KDM5 inhibitor, but with a different selectivity profile.
PBIT: A less potent inhibitor of KDM5, used in similar research applications.
CPI-455: A KDM5 inhibitor with a broader spectrum of activity.
KDOAM25 stands out due to its higher selectivity and potency, making it a valuable tool in epigenetic research and potential therapeutic applications .
Biological Activity
KDOAM-25 is a selective inhibitor of the KDM5 sub-family of histone lysine demethylases, which play critical roles in regulating gene expression through the modification of histone methylation. This article compiles detailed findings regarding the biological activity of this compound, including its effects on cellular processes, mechanisms of action, and potential therapeutic applications.
This compound primarily targets KDM5B, a member of the KDM5 family that demethylates histone H3 at lysine 4 (H3K4). This demethylation process is crucial for gene regulation, and its inhibition leads to increased levels of H3K4 trimethylation (H3K4me3), which is associated with active transcription.
- Inhibition Potency : this compound exhibits a half-maximal inhibitory concentration (IC50) of less than 100 nM for KDM5A-D in vitro, demonstrating its high potency against these enzymes . In cellular assays, the effective concentration (EC50) is approximately 50 μM .
- Selectivity : The compound shows significant selectivity for KDM5 enzymes over other 2-oxoglutarate-dependent oxygenases, with no off-target activity observed on a panel of 55 receptors and enzymes .
Multiple Myeloma
In studies involving multiple myeloma cell lines (MM1S), treatment with this compound resulted in:
- Increased H3K4me3 Levels : Following treatment, there was a notable increase in global H3K4 methylation at transcriptional start sites, correlating with impaired cell proliferation .
- Cell Viability : The compound significantly reduced cell viability in these lines, indicating its potential as a therapeutic agent against cancers characterized by KDM5B overexpression .
MEK-Inhibitor Resistance
Research has also demonstrated that this compound can overcome resistance to MEK inhibitors in uveal melanoma cell lines:
- Cell Death Promotion : It inhibited colony formation and promoted apoptosis in MEK-resistant cell lines (OMM1-R) through upregulation of H3K4me3 and H3K27ac .
- Mechanistic Insights : The compound directly interacts with KDM5B, as evidenced by assays such as Drug Affinity Responsive Target Stability (DARTS) and microscale thermophoresis, revealing a dissociation constant (Kd) of approximately 487.75 nM .
Summary of Findings
The following table summarizes key findings from studies on this compound:
Study Focus | Findings |
---|---|
Inhibition Potency | IC50 < 100 nM for KDM5A-D; EC50 ~ 50 μM in human cell assays |
Selectivity | No off-target activity across 55 tested receptors/enzyme families |
Multiple Myeloma Impact | Increased global H3K4 methylation; impaired proliferation in MM1S cells |
MEK-Inhibitor Resistance | Inhibited viability and promoted apoptosis in resistant OMM1-R cells; upregulated H3K4me3 and H3K27ac |
Binding Affinity | Direct interaction with KDM5B; dissociation constant ~487.75 nM |
Properties
Molecular Formula |
C15H25N5O2 |
---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H25N5O2/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22) |
InChI Key |
PNFMVADNCOGWME-UHFFFAOYSA-N |
SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KDOAM-25; KDOAM 25; KDOAM25; GTPL8576; GTPL-8576; GTPL 8576; LQT. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.